Anpirtoline Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at 5-HT1B Receptors
Anpirtoline Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at 5-HT1B Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anpirtoline (B1665510) hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype, 5-HT1B.[1] This technical guide provides a comprehensive overview of the mechanism of action of anpirtoline at the 5-HT1B receptor, detailing its binding affinity, functional activity, and downstream signaling pathways. The information presented herein is curated from key preclinical studies to support researchers and professionals in the field of drug discovery and development.
Anpirtoline, chemically known as 6-Chloro-2-(4-piperidinylthio)pyridine hydrochloride, has been instrumental in elucidating the physiological roles of the 5-HT1B receptor.[2] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool. This guide will delve into the quantitative data from pivotal experiments, provide detailed experimental methodologies, and visualize the key pathways and workflows.
Chemical and Physical Properties
Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[3]
| Property | Value |
| CAS Number | 99201-87-3 |
| Molecular Formula | C₁₀H₁₃ClN₂S·HCl |
| Molecular Weight | 265.2 g/mol [4] |
| Melting Point | 126-128 °C[3] |
| Storage | Desiccate at +4°C[4] |
Mechanism of Action at 5-HT1B Receptors
Anpirtoline acts as a potent agonist at the 5-HT1B receptor, which is a G protein-coupled receptor (GPCR). The activation of the 5-HT1B receptor by anpirtoline initiates a cascade of intracellular events, primarily through the Gi/o signaling pathway.
Binding Affinity
Radioligand binding assays have demonstrated the high affinity of anpirtoline for the 5-HT1B receptor. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 28[1] |
| 5-HT1A | 150[1] |
| 5-HT2 | 1490[4] |
| 5-HT3 | 29.5 (antagonist activity)[4] |
Functional Activity
Anpirtoline's agonism at the 5-HT1B receptor has been quantified through various functional assays. These assays measure the biological response following receptor activation.
| Assay | Tissue/System | Parameter | Value (nM) |
| Inhibition of forskolin-stimulated adenylate cyclase | Rat substantia nigra homogenates | IC50 | Not explicitly stated, but concentration-dependent |
| Inhibition of electrically evoked [3H]-5-HT overflow | Rat brain cortex slices | EC50 | 55[1] |
| Inhibition of electrically evoked [3H]-5-HT overflow | Pig brain cortex slices | EC50 | 1190[1] |
Signaling Pathways
The primary signaling pathway activated by anpirtoline at the 5-HT1B receptor is the inhibition of adenylate cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and are intended to be a guide for researchers.
Radioligand Binding Assay
This protocol is adapted from the methods used to determine the binding affinity of anpirtoline for 5-HT receptors.
Objective: To determine the Ki of anpirtoline for 5-HT1B, 5-HT1A, and 5-HT2 receptors.
Materials:
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Rat brain membranes
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Radioligand: [3H]-5-HT or other suitable radioligand for each receptor subtype
-
Anpirtoline hydrochloride
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled anpirtoline hydrochloride to compete with the radioligand for binding to the receptors.
-
Add the rat brain membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of anpirtoline that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Activity Assay
This protocol is based on the methodology used to assess the functional agonism of anpirtoline at 5-HT1B receptors.
Objective: To measure the ability of anpirtoline to inhibit forskolin-stimulated adenylate cyclase activity.
Materials:
-
Rat substantia nigra homogenates
-
Anpirtoline hydrochloride
-
Forskolin
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, theophylline)
-
cAMP assay kit
Procedure:
-
Prepare homogenates from rat substantia nigra.
-
Pre-incubate the homogenates with various concentrations of anpirtoline hydrochloride.
-
Stimulate adenylate cyclase activity by adding a fixed concentration of forskolin.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by heating.
-
Measure the amount of cAMP produced using a suitable cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by anpirtoline.
Electrically Evoked [3H]-5-HT Overflow Assay
This protocol is based on the methods used to measure the effect of anpirtoline on neurotransmitter release.
Objective: To determine the EC50 of anpirtoline for the inhibition of electrically evoked [3H]-5-HT release from brain slices.
Materials:
-
Rat or pig brain cortex slices
-
[3H]-5-HT (tritiated serotonin)
-
Anpirtoline hydrochloride
-
Superfusion apparatus
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Scintillation counter
Procedure:
-
Prepare brain cortex slices and pre-incubate them with [3H]-5-HT to allow for uptake into serotonergic nerve terminals.
-
Place the slices in a superfusion chamber and continuously perfuse with a physiological salt solution.
-
Collect fractions of the superfusate to measure basal [3H]-5-HT overflow.
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Apply electrical field stimulation to evoke the release of [3H]-5-HT.
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Introduce various concentrations of anpirtoline hydrochloride into the superfusion medium prior to and during the second period of electrical stimulation.
-
Measure the radioactivity in the collected fractions using a scintillation counter.
-
Calculate the ratio of stimulation-evoked overflow in the presence and absence of anpirtoline to determine the inhibitory effect.
-
Construct a concentration-response curve to determine the EC50 value.
Conclusion
Anpirtoline hydrochloride is a valuable pharmacological tool characterized by its high potency and selectivity as a 5-HT1B receptor agonist. Its mechanism of action, primarily through the inhibition of adenylate cyclase via Gi/o protein coupling, has been well-documented in a variety of preclinical models. The quantitative data on its binding affinity and functional activity, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals working on 5-HT1B receptor-targeted therapies. The consistent findings across different experimental paradigms underscore the robustness of anpirtoline's effects and its utility in advancing our understanding of serotonergic neurotransmission.
References
- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANPIRTOLINE HYDROCHLORIDE CAS#: 98330-05-3 [m.chemicalbook.com]
- 3. Anpirtoline - Wikipedia [en.wikipedia.org]
- 4. Anpirtoline hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
